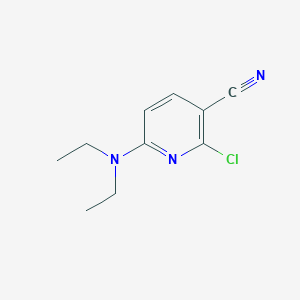
2-Chloro-6-(diethylamino)-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-(diethylamino)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom, a diethylamino group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2-chloro-6-(diethylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
2-chloro-6-(diethylamino)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
作用机制
The mechanism of action of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbonitrile group can form hydrogen bonds or other interactions with target molecules.
相似化合物的比较
Similar Compounds
2-chloro-3-cyanopyridine: Lacks the diethylamino group, making it less lipophilic and potentially less bioavailable.
6-(diethylamino)pyridine-3-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and interaction with biological targets.
2-chloro-6-(methylamino)pyridine-3-carbonitrile: Contains a methylamino group instead of a diethylamino group, which can influence its chemical properties and biological activity.
Uniqueness
2-chloro-6-(diethylamino)pyridine-3-carbonitrile is unique due to the presence of both the diethylamino and carbonitrile groups, which confer specific chemical and biological properties
属性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
2-chloro-6-(diethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-3-14(4-2)9-6-5-8(7-12)10(11)13-9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
WJPDBGYRUNKKEO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=C(C=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


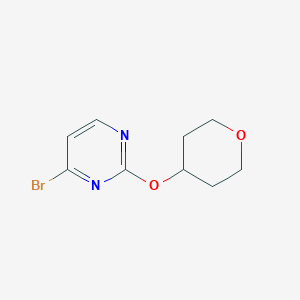
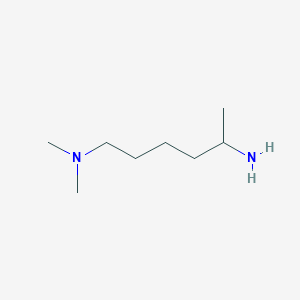
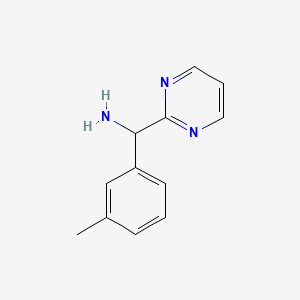
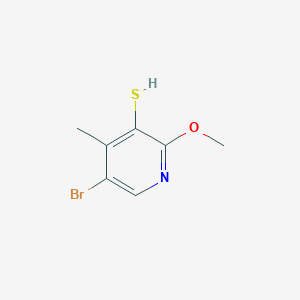
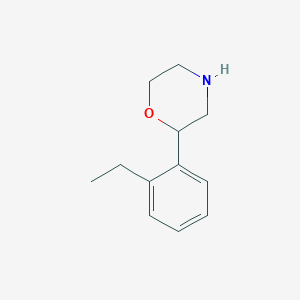



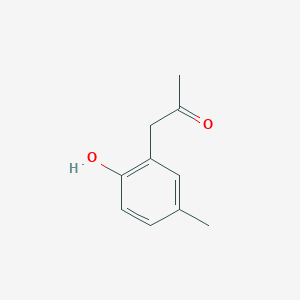
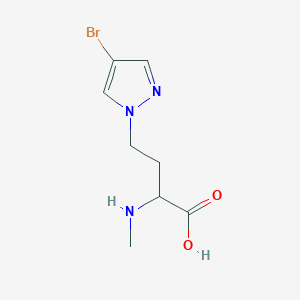

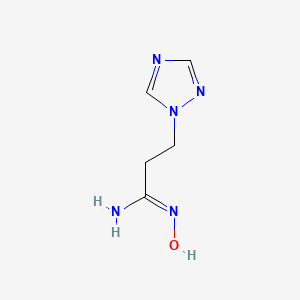
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
